molecular formula C15H17NO2 B1460524 Benzyl 3-ethynylpiperidine-1-carboxylate CAS No. 1823819-11-9

Benzyl 3-ethynylpiperidine-1-carboxylate

Cat. No. B1460524
CAS RN: 1823819-11-9
M. Wt: 243.3 g/mol
InChI Key: KBNFDNHGSXITIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-ethynylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.31 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Benzyl 3-ethynylpiperidine-1-carboxylate consists of a benzyl group attached to a piperidine ring, which is further connected to an ethynyl group and a carboxylate group .

Scientific Research Applications

Anticancer Research

Piperidine derivatives, including Benzyl 3-ethynylpiperidine-1-carboxylate, have been identified as potential anticancer agents. Their structure allows for interaction with various biological targets, which can be exploited to develop new chemotherapeutic drugs. The compound’s ability to be modified can lead to the synthesis of analogs with enhanced efficacy and reduced toxicity .

Antimicrobial Activity

The piperidine core of Benzyl 3-ethynylpiperidine-1-carboxylate can be utilized to create new antimicrobial agents. Research has shown that modifications to the piperidine ring can result in compounds with significant antibacterial and antifungal properties, addressing the growing concern of antibiotic resistance .

Analgesic Development

Compounds with a piperidine moiety, such as Benzyl 3-ethynylpiperidine-1-carboxylate, are known to exhibit analgesic effects. They can be used as a starting point for the development of new pain-relief medications, potentially with fewer side effects and improved potency .

Anti-Inflammatory Applications

The structural flexibility of Benzyl 3-ethynylpiperidine-1-carboxylate allows for the creation of derivatives that can serve as anti-inflammatory agents. These compounds can inhibit key inflammatory pathways, offering potential treatments for chronic inflammatory diseases .

Neurodegenerative Disease Research

Piperidine derivatives are being explored for their potential in treating neurodegenerative diseases. Benzyl 3-ethynylpiperidine-1-carboxylate could be modified to enhance its ability to cross the blood-brain barrier, targeting neurological pathways involved in diseases like Alzheimer’s and Parkinson’s .

Cardiovascular Drug Discovery

The piperidine scaffold is also being investigated for its cardiovascular applications. Derivatives of Benzyl 3-ethynylpiperidine-1-carboxylate could lead to new treatments for hypertension and other heart-related conditions by affecting vascular smooth muscle tone and heart rate .

properties

IUPAC Name

benzyl 3-ethynylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-13-9-6-10-16(11-13)15(17)18-12-14-7-4-3-5-8-14/h1,3-5,7-8,13H,6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNFDNHGSXITIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-ethynylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.